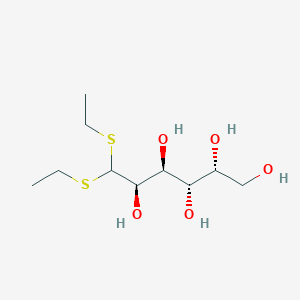

D-Galactose diethyldithioacetal

Description

Significance of Carbohydrate Thioacetals in Organic Synthesis

Carbohydrate thioacetals, the sulfur analogues of acetals, are crucial functional groups in organic synthesis. wikipedia.org Their importance stems from several key characteristics. Thioacetals serve as effective protecting groups for aldehydes and ketones, masking the carbonyl functionality from a wide range of reaction conditions. wikipedia.orgpearson.comnumberanalytics.com This protective role is essential in multi-step syntheses of complex molecules where selective reactions at other sites are required. numberanalytics.com

In carbohydrate chemistry, thioacetals are particularly valuable. They provide a method to protect the anomeric carbon of a sugar, allowing for manipulations of the hydroxyl groups along the carbohydrate backbone. acs.org Furthermore, the dithioacetal group can be deprotonated, reversing the typical electrophilic nature of the carbonyl carbon into a nucleophilic one, a concept known as umpolung. wikipedia.org This transformation enables the formation of carbon-carbon bonds at the anomeric position, opening pathways to C-glycosides, which are sugar analogues with enhanced stability against enzymatic hydrolysis. purdue.edu

Beyond their role as protecting groups, carbohydrate thioacetals are versatile synthetic intermediates. acs.org They can be converted into a variety of other functional groups, including thioglycosides, which are themselves important donors in glycosylation reactions for the assembly of oligosaccharides and glycoconjugates. ulisboa.ptresearchgate.net Their stability compared to O-glycosides makes them robust building blocks in the synthesis of biologically significant molecules. researchgate.net

Historical Context of D-Galactose Diethyldithioacetal in Chemical Literature

The study of this compound has a long history in chemical literature, with early investigations focusing on its fundamental reactivity. One of the initial applications was in the synthesis of 1,2,3,5,6-penta-O-acetyl-β-D-galactofuranose through acetolysis, a method that provided access to the furanose form of galactose, albeit with the noted drawback of using the odorous ethanethiol (B150549) in its preparation. conicet.gov.ar

Early research in the 1960s explored the partial methylation of this compound to study the relative reactivity of its different hydroxyl groups. cdnsciencepub.comcdnsciencepub.com These studies found that methylation yielded 2-O-methyl, 3-O-methyl, and 6-O-methyl-D-galactoses in roughly equal amounts, indicating no significant selective reactivity of any single hydroxyl group under the conditions used. cdnsciencepub.com Around the same period, the photochemical behavior of this compound was also investigated, contributing to the broader understanding of the photochemistry of carbohydrate derivatives. acs.org Further studies examined its oxidation by Acetobacter suboxydans, which surprisingly yielded a ketose derivative oxidized at the C-5 position rather than the expected C-3 position. cdnsciencepub.com

Scope of Academic Research on this compound

Academic research on this compound is diverse, leveraging its properties as a key synthetic precursor for a range of complex carbohydrate structures. A significant area of focus has been its use in the synthesis of galactofuranosides, which are components of glycoconjugates in various pathogens but are absent in mammals, making them attractive targets for immunological studies. ulisboa.ptconicet.gov.ar Researchers have developed methods for the iodine-promoted cyclization of this compound to selectively form β-galactofuranosides. researchgate.netsemanticscholar.org This approach provides an efficient route to these valuable building blocks.

The compound also serves as a starting material for the synthesis of more complex sugar analogues. For instance, the oxidation of a protected 6-amino-6-deoxy-D-galactose diethyl dithioacetal has been used to prepare azasugars, which are of interest as potential glycosidase inhibitors. purdue.edu Furthermore, it has been utilized in the synthesis of D-galactose-substituted acylgermanes, which are being investigated as visible light photoinitiators. nih.gov

The reactivity of this compound continues to be a subject of study. Research has delved into regioselective dehydration reactions under mild conditions, which can lead to the formation of useful chiral building blocks for asymmetric synthesis. acs.org Its derivatives have also been analyzed using techniques like GC-MS to identify monosaccharide compositions in complex mixtures such as plant gums used in art. researchgate.net

Table 1: Selected Research Applications of this compound

| Research Area | Application of this compound | Key Findings | References |

|---|---|---|---|

| Galactofuranoside Synthesis | Precursor for iodine-promoted cyclization | Efficient, one-pot method to selectively form β-galactofuranosides. researchgate.netsemanticscholar.org | ulisboa.ptresearchgate.netsemanticscholar.org |

| Methylation Studies | Substrate for partial methylation | Revealed approximately equal reactivity of the C-2, C-3, and C-6 hydroxyl groups. cdnsciencepub.comcdnsciencepub.com | cdnsciencepub.comcdnsciencepub.com |

| Oxidation Studies | Substrate for oxidation by Acetobacter suboxydans | Led to the unexpected formation of a ketose oxidized at C-5. | cdnsciencepub.com |

| Synthesis of Sugar Analogues | Starting material for azasugars and C-glycosides | Oxidation of derivatives provides access to these important classes of compounds. purdue.edu | purdue.edu |

| Photochemistry | Subject of photolysis studies | Contributed to the understanding of photochemical reactions in carbohydrate derivatives. | acs.org |

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-RYPBNFRJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Fundamental Synthesis Routes for D-Galactose Diethyldithioacetal

The most common and direct method for the synthesis of this compound involves the reaction of D-galactose with ethanethiol (B150549) in the presence of a strong acid catalyst, typically concentrated hydrochloric acid. This reaction, known as thioacetalization, converts the cyclic hemiacetal form of D-galactose into its acyclic dithioacetal derivative. The process is generally straightforward and provides the target compound in good yields.

An alternative approach involves a titanium tetrachloride (TiCl4)-catalyzed dithioacetal formation from a permethylated N-4-nitrophenyl triosylamine. nih.gov This method has been noted for its ability to proceed with quantitative defucosylation, which can be advantageous in the stepwise chemical degradation of complex oligosaccharides. nih.gov

Functionalization and Derivatization Strategies

The hydroxyl groups of this compound offer multiple sites for functionalization, enabling the synthesis of a wide array of derivatives. Strategic protection and deprotection, as well as the introduction of various functional groups, are central to its utility in synthetic carbohydrate chemistry.

Selective Protection and Deprotection Techniques

The selective protection of the multiple hydroxyl groups in this compound is a critical step in the synthesis of complex carbohydrates. The inherent differences in the reactivity of primary and secondary hydroxyl groups allow for regioselective modifications. rsc.org

Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are commonly employed for the chemoselective protection of the primary hydroxyl group at the C-6 position. researchgate.net This selectivity is driven by the lower steric hindrance of the primary hydroxyl compared to the secondary ones. rsc.org

Furthermore, the formation of acetals, such as benzylidene acetals, can be used to protect specific diol units. For instance, the reaction of this compound with benzaldehyde (B42025) dimethyl acetal (B89532) can lead to the formation of 4,5-O-benzylidene or 5,6-O-benzylidene derivatives. researchgate.net The reaction conditions, including temperature and catalysts, can influence the regioselectivity of these reactions. researchgate.netchemrxiv.org Chiral phosphoric acids have also been utilized as catalysts to achieve high regioselectivity in the acetalization of diols in various monosaccharides, including D-galactose derivatives. chemrxiv.org

Deprotection strategies are equally important and are chosen based on the stability of the protecting groups. For example, silyl ethers are typically removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Acetylation and Related Esterification Methods

Acetylation is a common method for protecting the hydroxyl groups of this compound. The fully acetylated derivative, D-galactose heptaacetate diethyldithioacetal, can be prepared by treating the compound with an acetylating agent such as acetic anhydride (B1165640) in the presence of a catalyst like ferric chloride or under reflux with acetyl chloride and boron trifluoride diethyl etherate. acs.org The resulting peracetylated compound is a stable, crystalline solid. nist.gov

Partial acetylation can also be achieved, allowing for the differentiation of hydroxyl groups. For example, [14C]-acetylation has been used to label specific hydroxyl groups for analytical purposes in the degradation of oligosaccharides. nih.gov Esterification with other acyl groups, such as benzoyl groups, is also a widely used protection strategy. nih.gov

Formation of Urethane (B1682113) and Thionocarbamate Derivatives

The hydroxyl groups of this compound and its partially protected derivatives can be converted to urethanes and thionocarbamates. Urethanes are typically formed by the reaction of the hydroxyl group with an isocyanate, such as phenylisocyanate, in the presence of a base like pyridine. researchgate.net This reaction can be used to introduce a carbamate (B1207046) functional group, which can alter the biological activity or serve as a protecting group.

Thionocarbamates are synthesized through a similar process, often involving a thionocarbonyldiimidazole or a related reagent. These derivatives are valuable intermediates in deoxygenation reactions, providing a route to deoxy sugars.

Reactions Involving the Dithioacetal Moiety

The diethyldithioacetal group at the anomeric center is not merely a protecting group; it can actively participate in a range of chemical transformations, most notably oxidative cyclization.

Oxidative Transformations and Cyclization

A key reaction of this compound is its iodine-promoted oxidative cyclization. nih.govresearchgate.net In the presence of an alcohol, which acts as both a solvent and a nucleophile, the dithioacetal undergoes cyclization to form galactofuranosides. nih.govresearchgate.net A significant advantage of this method is its high stereoselectivity, leading exclusively to the formation of furanoside rings with no contamination from the pyranoside isomers. nih.gov The reaction proceeds efficiently at room temperature and has been successfully employed with various alcohols, such as methanol (B129727), cyclohexanol, and tert-butanol (B103910), to yield the corresponding β-galactofuranosides. researchgate.net

This selective formation of galactofuranosides is particularly important for the synthesis of oligosaccharides found in the cell walls of microorganisms like Mycobacterium tuberculosis. nih.gov For instance, this cyclization was a crucial step in the synthesis of fragments of the mycobacterial arabinogalactan (B145846) complex. nih.gov

Furthermore, oxidation of the dithioacetal group can lead to other transformations. For example, oxidation with Acetobacter suboxydans has been shown to selectively oxidize the hydroxyl group at the C-5 position to a keto group. cdnsciencepub.com Oxidation can also be a prelude to the formation of C-glycosides and azasugars, where the dithioacetal is converted to a sulfone, which can then undergo further reactions. purdue.edu

Below is an interactive table summarizing the synthetic methodologies and transformations of this compound.

| Category | Sub-category | Reaction/Technique | Reagents/Conditions | Key Findings | References |

| Synthesis | Fundamental Synthesis | Thioacetalization | D-Galactose, ethanethiol, concentrated HCl | Direct, high-yield synthesis of the acyclic dithioacetal. | |

| Functionalization | Selective Protection | Silylation | TBDMS-Cl or TBDPS-Cl, base | Selective protection of the primary C-6 hydroxyl group. | researchgate.net |

| Functionalization | Selective Protection | Acetalization | Benzaldehyde dimethyl acetal, p-toluenesulfonic acid | Formation of 4,5-O- or 5,6-O-benzylidene acetals. | researchgate.net |

| Functionalization | Acetylation | Peracetylation | Acetic anhydride, FeCl3 or AcCl, BF3·OEt2 | Forms the stable, fully acetylated derivative. | acs.org |

| Functionalization | Urethane Formation | Carbamoylation | Phenylisocyanate, pyridine | Introduction of urethane functional groups. | researchgate.net |

| Dithioacetal Reactions | Oxidative Cyclization | Iodine-promoted cyclization | Iodine, alcohol (e.g., methanol, cyclohexanol) | Selective formation of β-galactofuranosides with no pyranoside byproducts. | nih.govresearchgate.net |

| Dithioacetal Reactions | Biological Oxidation | Microbial Oxidation | Acetobacter suboxydans | Selective oxidation of the C-5 hydroxyl group to a ketone. | cdnsciencepub.com |

Photochemical Reactions and Their Products

The photolysis of this compound using ultraviolet (UV) light induces desulfurization, leading to distinct products. acs.orgoup.com When a methanolic solution of this compound is irradiated, it undergoes conversion to 1-S-ethyl-1-thio-D-galactitol, which has been isolated in yields of up to 60%. oup.comresearchgate.net Further irradiation of this primary product can lead to the formation of L-fucitol. researchgate.net

The efficiency of this photochemical desulfurization can be significantly improved. Studies have shown that irradiating the acetylated form of the dithioacetal in tert-butyl alcohol instead of methanol results in considerably higher yields of the corresponding 1-S-ethyl-1-thioalditol acetate. oup.com

Table 2: Comparison of Photochemical Desulfurization Conditions for this compound

| Starting Material | Solvent | Irradiation Time | Product | Yield |

| This compound | Methanol | 36 hours | 1-S-ethyl-1-thio-D-galactitol | 55-60% |

| This compound Acetate | tert-Butyl Alcohol | 20 hours | 1-S-ethyl-1-thio-D-galactitol Acetate | >80% (comparatively) |

Data compiled from studies on the photolysis of sugar dithioacetals. oup.comresearchgate.net

Stereochemical Control and Regioselectivity in this compound Transformations

Controlling the stereochemistry and regioselectivity of reactions involving this compound and its derivatives is crucial for synthesizing specific target molecules. The outcomes of these transformations are highly dependent on reaction conditions, protecting groups, and the use of specific catalysts.

Poor regioselectivity can be a significant challenge, as seen in the cyclization of certain protected derivatives of this compound, which may require extensive optimization. ulisboa.pt The choice of protecting groups plays a critical role in directing the reaction toward the desired product. ulisboa.pt

In the formation of heterocyclic systems, regioselectivity can be achieved during the initial transformation of the thioacetal. For instance, sugar thioacetals can be regioselectively dehydrated at the C-2 position to form the corresponding ketene (B1206846) thioacetals. nih.gov The subsequent cyclization can exhibit complementary stereoselectivities based on the conditions employed. Acid-catalyzed cyclizations tend to be under thermodynamic control, while base-mediated cyclizations often proceed under kinetic control. nih.gov

Furthermore, catalyst-controlled reactions offer a powerful method for achieving high regioselectivity. The use of chiral phosphoric acids as catalysts in acetalization reactions of D-galactose derivatives has been shown to direct the functionalization to specific hydroxyl groups with high selectivity (up to >25:1 regioisomeric ratio). The choice between different chiral catalysts can even lead to a switch in selectivity, providing a regiodivergent approach to synthesizing differentially protected carbohydrate derivatives. In glycosylation reactions involving galactose acceptors, the equatorial orientation of the hydroxyl group at C-3 generally leads to a higher reactivity at this position, favoring the formation of 1→3 linkages. beilstein-journals.org

Advanced Applications in Synthetic Chemistry and Materials Science

D-Galactose Diethyldithioacetal as a Chiral Building Block

The open-chain structure of this compound, combined with its multiple stereocenters, provides a rich platform for a variety of chemical transformations. This allows chemists to leverage its inherent chirality to synthesize a range of complex and enantiomerically pure molecules.

Precursors for C-Glycosides and Azasugars

This compound serves as a key starting material for the synthesis of C-glycosides and azasugars, two classes of compounds with significant biological activities. C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, are more stable towards enzymatic hydrolysis compared to their O-glycoside counterparts. This stability makes them attractive candidates for the development of novel therapeutics. The synthesis of C-glycosides often involves the manipulation of the dithioacetal group to create a reactive intermediate that can then be coupled with a suitable carbon nucleophile.

Azasugars, which are polyhydroxylated alkaloids that mimic the structure of monosaccharides, are potent inhibitors of glycosidases and glycosyltransferases. Their synthesis from this compound typically involves a series of transformations including selective protection, oxidation, and reductive amination to introduce the nitrogen atom into the carbohydrate scaffold.

Synthesis of L-Fucose Analogues

L-Fucose, a deoxy sugar found in a variety of glycoconjugates, plays a crucial role in many biological processes. This compound has been utilized as a precursor for the synthesis of various L-fucose analogues. researchgate.netnih.gov For instance, the selective oxidation of trimethylsilylated this compound yields the corresponding D-galacto-hexodialdo dithioacetal. researchgate.net Subsequent hydrolysis, isopropylidenation, and cleavage of the dithioacetal group provide a key intermediate for the synthesis of 6-fluoro- and 6-deutero-substituted L-fucose derivatives. researchgate.net These analogues are valuable tools for studying the biological roles of L-fucose and for the development of fucosidase inhibitors.

Development of Chiral Fragments for Complex Molecule Synthesis

The inherent chirality of this compound makes it an excellent starting material for the generation of chiral fragments for the synthesis of complex natural products and pharmaceuticals. ucl.ac.uk By selectively manipulating the hydroxyl groups and the dithioacetal moiety, a diverse array of chiral building blocks can be prepared. These fragments can then be incorporated into larger molecules, imparting the desired stereochemistry. For example, the selective dehydration of sugar thioacetals can lead to the formation of chiral tetrahydrofuran (B95107) (THF) derivatives, which are common structural motifs in many biologically active compounds. ucl.ac.uk

Catalytic Applications Derived from this compound Structures

The chiral scaffold of D-galactose has been incorporated into various catalytic systems, leading to the development of highly efficient and enantioselective catalysts. These catalysts have found applications in a range of asymmetric transformations.

Synthesis of D-Galactose-Based Azacrown Ethers

Chiral crown ethers and their aza-analogues are powerful tools in asymmetric synthesis, acting as phase-transfer catalysts that can create a chiral environment around a reacting species. D-Galactose has been used as a chiral source for the synthesis of monoaza-15-crown-5 type lariat (B8276320) ethers. mdpi.comrsc.org These macrocycles, which incorporate the galactose unit, have proven to be effective catalysts in several asymmetric reactions under mild phase-transfer conditions. rsc.orgrsc.org The synthesis of these azacrown ethers often involves the alkylation of the vicinal hydroxyl groups of a protected galactose derivative with a suitable bifunctional reagent. rsc.org

| Catalyst Type | Starting Material | Key Feature | Application | Ref |

| Monoaza-15-crown-5 Lariat Ethers | D-Galactose | Chiral macrocyclic ring | Phase-transfer catalysis | mdpi.comrsc.org |

| D-galactopyranoside-based lariat ethers | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Annelated chiral macrocycle | Asymmetric Michael additions | rsc.org |

Application in Asymmetric Michael Reactions and Enantioselective Catalysis

D-Galactose-based azacrown ethers have demonstrated remarkable efficiency as catalysts in asymmetric Michael reactions. rsc.orgrsc.org For example, the addition of diethyl acetamidomalonate to β-nitrostyrene in the presence of a D-galactose-based crown ether can proceed with high enantioselectivity. rsc.org Similarly, these catalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles to α,β-unsaturated ketones. beilstein-journals.orgnih.gov The chiral environment created by the catalyst directs the approach of the nucleophile to one face of the enone, resulting in the preferential formation of one enantiomer of the product. The effectiveness of these catalysts highlights the significant influence of the carbohydrate unit on the enantioselectivity of the reaction.

| Reaction | Catalyst | Nucleophile | Electrophile | Enantiomeric Excess (ee) | Ref |

| Michael Addition | D-galactoside-based crown ether | Diethyl acetamidomalonate | β-nitrostyrene | up to 92% | rsc.org |

| Michael Addition | D-galactoside-based crown ether | Diethyl acetoxymalonate | Chalcones | up to 99% | rsc.org |

This compound in Advanced Materials Research

The exploration of carbohydrate-based molecules in materials science has identified D-galactose and its derivatives as valuable building blocks for advanced materials. The open-chain structure of this compound provides a versatile scaffold for synthesizing complex molecules with unique properties. This section delves into the application of D-galactose derivatives in the development of low molecular weight gelators and the investigation of their self-assembling characteristics.

Precursors for Carbohydrate-Based Low Molecular Weight Gelators

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. odu.edu Carbohydrate-based LMWGs are of particular interest due to their biocompatibility, renewability, and structural diversity. odu.edursc.org While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated as potential LMWGs.

Research into carbohydrate-based gelators has shown that the stereochemistry of the sugar unit plays a critical role in the gelation ability. odu.edu Studies comparing D-glucose and D-galactose derivatives have often found that glucose-based compounds are more effective gelators. odu.edumdpi.com The subtle difference in the stereochemistry at the C-4 position between glucose (axial hydroxyl group) and galactose (equatorial hydroxyl group) can significantly impact the intermolecular interactions necessary for the formation of a stable gel network. odu.edu

For instance, a series of β-triazolyl glycosides of D-galactose were synthesized and their gelation properties studied. odu.edu It was observed that the introduction of a galactose moiety tended to diminish the gelation capabilities compared to their glucose counterparts. odu.edu Effective gelator design requires a delicate balance of intermolecular forces such as hydrogen bonding, π-π stacking, and hydrophobic interactions. odu.edu

A notable study by Krishnan et al. explored the gelation properties of 4,6-O-benzylidene acetal (B89532) protected β-triazole derivatives of D-galactose. mdpi.com These compounds were tested in various hydrocarbon solvents and oils, with some derivatives showing effective gelation at low concentrations. mdpi.com The nature of the substituent on the triazole ring was found to be a key determinant of the gelation behavior. mdpi.com

Below is a table summarizing the gelation properties of selected 4,6-O-benzylidene-D-galactose triazole derivatives:

| Compound ID | Substituent (R) | Solvent | Critical Gelation Concentration (wt%) |

| 48a | n-Nonyl | Edible Oils | 0.25 - 0.50 |

| 48b | n-Undecyl | Edible Oils | 0.20 - 0.45 |

| 48c | n-Tridecyl | Edible Oils | 0.10 - 0.35 |

| 48d | Phenyl | Toluene | 1.45 |

| 48e | Naphthyl | Toluene | 1.82 |

| 48f | Anthracenyl | Toluene | 1.95 |

| Data sourced from Krishnan et al. mdpi.com |

This data highlights that long aliphatic chains on the triazole moiety promote gelation in non-polar oils, whereas aromatic substituents lead to gel formation in aromatic solvents like toluene. mdpi.com

Investigation of Self-Assembling Properties of Derivatives

The formation of gels by LMWGs is a direct consequence of the self-assembly of the gelator molecules into elongated, fibrous structures. odu.edu The study of the self-assembling properties of this compound derivatives is crucial for understanding and predicting their behavior as gelators. The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. odu.edu

In a comprehensive study, a library of peracetylated β-1-triazolyl alkyl-D-galactosides was synthesized to investigate the influence of structural modifications on their self-assembly and gelation tendencies. mdpi.com The derivatives featured either a two or three-carbon spacer between the anomeric carbon and the triazole ring. mdpi.com

The results consistently showed that the D-galactose derivatives were less effective at forming gels compared to their D-glucose analogues. mdpi.com Many of the galactose compounds were found to be soluble or would precipitate out of the solution rather than forming a stable gel. mdpi.com This underscores the sensitivity of the self-assembly process to the specific stereochemistry of the carbohydrate headgroup. odu.edumdpi.com

The following table details the observed self-assembly behavior of several peracetylated β-1-triazolyl alkyl-D-galactoside derivatives in a range of solvents.

| Compound | Spacer Length | Solvent System | Observation |

| Gal-C2-Hexyl | 2 Carbons | Toluene | Soluble |

| Gal-C2-Hexyl | 2 Carbons | Ethanol/Water (1:1) | Precipitation |

| Gal-C2-Phenyl | 2 Carbons | Ethyl Acetate | Soluble |

| Gal-C2-Phenyl | 2 Carbons | DMSO/Water (1:1) | Soluble |

| Gal-C3-Hexyl | 3 Carbons | Toluene | Soluble |

| Gal-C3-Hexyl | 3 Carbons | Ethanol/Water (1:1) | Precipitation |

| Gal-C3-Phenyl | 3 Carbons | Ethyl Acetate | Soluble |

| Gal-C3-Phenyl | 3 Carbons | DMSO/Water (1:1) | Soluble |

| Table adapted from data presented in a study on peracetylated β-1-triazolyl alkyl D-galactosides. mdpi.com The observations were generally made at a concentration of 20 mg/mL. |

These findings suggest that while the fundamental building block of D-galactose holds promise for materials science applications, careful and precise structural modifications are necessary to induce the desired self-assembling properties for the creation of functional soft materials like gels. odu.edu Future research may focus on designing D-galactose derivatives with a more optimized balance of intermolecular forces to enhance their gelation capabilities. odu.edu

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms

The open-chain structure of sugar thioacetals like D-galactose diethyldithioacetal makes them versatile intermediates for a range of chemical reactions. chemrxiv.orgucl.ac.uk Understanding the detailed mechanistic pathways of these reactions is essential for their application in targeted synthesis.

The regioselective dehydration of sugar thioacetals at the C-2 position under mild basic conditions is a key transformation that yields valuable ketene (B1206846) thioacetal intermediates. nih.govacs.org The mechanism of this reaction is influenced by the stereochemistry at the C-2 and C-3 positions of the sugar backbone. nih.govacs.org

The proposed mechanism involves the reversible formation of a cyclic carbonate at the C-2 and C-3 hydroxyl groups through a reaction with a reagent like dimethyl carbonate. nih.govacs.org This is followed by an elimination step where the acidic proton at C-1 is removed, leading to the formation of the ketene thioacetal. nih.govacs.org

A critical factor for the success of this dehydration is the stereochemical relationship between the C-2 and C-3 hydroxyl groups. nih.gov

Syn-stereochemistry: Substrates with a syn relationship at C-2 and C-3 readily undergo dehydration.

Anti-stereochemistry: Thioacetals with anti-stereochemistry at these positions, such as those derived from D-mannose or L-rhamnose, show little to no conversion to the alkene under the same mild conditions. nih.govacs.org This suggests that the formation of the cyclic intermediate is disfavored in the anti configuration, presenting a significant barrier to the reaction. nih.govucl.ac.uk

This stereochemical dependence provides strong evidence for the proposed pathway involving a cyclic carbonate intermediate, as the geometry of syn-isomers is more favorable for the formation of this five-membered ring. ucl.ac.uk

The photochemical behavior of this compound has been investigated, revealing a pathway involving the cleavage of a carbon-sulfur bond. Irradiation of a methanolic solution of this compound (I) with ultraviolet light leads to the formation of 1-S-ethyl-1-thio-D-galactitol (II) as the primary product, which can be isolated in significant yield. acs.orgresearchgate.netresearchgate.net

The reaction proceeds via the photolytic cleavage of one of the C-S bonds. Further irradiation of the initial product, 1-S-ethyl-1-thio-D-galactitol (II), induces cleavage of the second C-S bond, ultimately yielding L-fucitol (III), along with minor byproducts. researchgate.netresearchgate.net This sequential photolysis provides a method for the controlled desulfurization of the thioacetal.

Table 1: Products of Photolysis of this compound

| Reactant | Product(s) | Conditions |

|---|---|---|

| This compound (I) | 1-S-ethyl-1-thio-D-galactitol (II) | UV irradiation in methanol (B129727) |

| 1-S-ethyl-1-thio-D-galactitol (II) | L-fucitol (III) | Further UV irradiation |

Iodine has been effectively used as a promoter for the cyclization of this compound to form galactofuranoside derivatives. researchgate.netnih.govgrafiati.com This reaction provides an efficient, one-pot method for synthesizing these valuable five-membered ring structures, which are key components in the cell walls of pathogens like Mycobacterium tuberculosis but are absent in mammals. nih.govresearchgate.net

The mechanism involves the activation of the thioacetal by iodine, followed by an intramolecular nucleophilic attack by one of the hydroxyl groups. A key feature of this method is its high selectivity for the furanoside form over the pyranoside form. nih.govresearchgate.net When conducted in the presence of an alcohol, which acts as both a solvent and a nucleophile, the reaction selectively yields β-galactofuranosides. researchgate.netgrafiati.com The reaction proceeds smoothly at room temperature with catalytic amounts of iodine. researchgate.netgrafiati.com For example, alcohols like methanol, cyclohexanol, and tert-butanol (B103910) have been successfully used as nucleophiles with varying catalytic amounts of iodine. researchgate.netgrafiati.com This method's simplicity and high stereoselectivity make it a robust strategy for preparing galactofuranoside derivatives. researchgate.netnih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying carbohydrate derivatives, offering deep insights into reaction mechanisms, stereoselectivity, and spectroscopic properties. nih.govrsc.orgrsc.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict and rationalize the stereoselectivity of reactions involving carbohydrates. nih.govacs.orgnih.gov These methods allow for the detailed analysis of transition states and intermediates that govern the stereochemical outcome of a reaction. nih.gov

For carbohydrate reactions, predicting stereoselectivity is notoriously challenging due to the subtle interplay of steric and electronic effects. nih.govchemrxiv.org DFT calculations can model the geometries and energies of different reaction pathways, such as those leading to α- or β-products in a glycosylation or cyclization reaction. acs.org For instance, in the epoxidation of carbohydrate-based oxepines, DFT calculations (e.g., at the B3LYP/6-31+G**//B3LYP/6-31G* level) have shown that facial selectivity is largely determined by electronic effects guided by the stereochemistry of the oxygen substituents on the ring. acs.org

Factors influencing stereoselectivity that can be analyzed computationally include:

Transition State Energies: The relative energies of competing transition states are calculated to determine the favored stereochemical pathway. nih.gov

Conformational Effects: The calculations account for the different conformations of the carbohydrate ring in the reactant and transition state. acs.org

Noncovalent Interactions: The subtle interactions between the substrate and reagents, which can direct the stereochemical outcome, are modeled. nih.gov

While DFT calculations are often performed on simplified model structures, recent efforts focus on including all explicit protecting groups to achieve more accurate predictions for complex systems. researchgate.netacs.org The combination of different functionals and basis sets (e.g., B3LYP-D3) is continuously benchmarked against experimental results to improve predictive accuracy. researchgate.netacs.org

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and spin-spin coupling constants, are crucial for the structural elucidation of complex carbohydrates like this compound and its derivatives. nih.govmdpi.comresearchgate.net These computational methods complement experimental NMR data, aiding in the assignment of signals and the determination of molecular conformation and configuration. mdpi.comrsc.org

The primary computational approaches include:

Density Functional Theory (DFT): This is the most common method for calculating NMR parameters in carbohydrates. nih.gov

Gauge-Independent Atomic Orbital (GIAO): This is a widely used approach within DFT to calculate chemical shifts. rsc.org

The process involves optimizing the molecular geometry of the carbohydrate derivative and then calculating the NMR shielding tensors. nih.gov The accuracy of these predictions depends heavily on the chosen level of theory (functional) and basis set. nih.govwikipedia.org For example, studies have compared functionals like B3LYP and PBE with various basis sets (e.g., 6-311G++(2d,2p) or aug-cc-p-VDZ) to find the best correlation with experimental data. rsc.orgwikipedia.org

These theoretical studies provide valuable information on:

Conformational Analysis: Calculated ³J(H,H) coupling constants are instrumental in determining the preferred conformations of pyranose and furanose rings. mdpi.com

Structural Assignment: Calculated ¹H and ¹³C chemical shifts help to resolve ambiguities in experimental spectra, especially in cases of significant signal overlap. researchgate.netwikipedia.org

Stereochemical Effects: The calculations can reveal how subtle changes in stereochemistry affect the NMR parameters, providing a deeper understanding of the structure. mdpi.com

Table 2: Common Computational Methods in Carbohydrate NMR Studies

| Parameter | Common Method | Typical Level of Theory | Application |

|---|---|---|---|

| Chemical Shifts | DFT with GIAO | B3LYP/6-311+G(2d,p) | Structure verification, Signal assignment |

| Coupling Constants | DFT | B3LYP/aug-cc-pVDZ | Conformational analysis |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl carbonate |

| Ketene thioacetal |

| L-rhamnose |

| D-mannose |

| 1-S-ethyl-1-thio-D-galactitol |

| L-fucitol |

| β-galactofuranoside |

| Methanol |

| Cyclohexanol |

| tert-butanol |

| Mycobacterium tuberculosis |

Molecular Modeling of Intermolecular Interactions in Derivatives

While direct molecular modeling studies specifically targeting this compound are not extensively documented in publicly available research, a significant body of computational work on various D-galactose derivatives provides critical insights into the nature of their intermolecular interactions. These studies, employing sophisticated techniques like molecular dynamics (MD) simulations, quantum mechanics (QM), and hybrid QM/MM methods, are instrumental in elucidating the forces that govern the behavior of these molecules in biological and chemical systems.

Computational models have been pivotal in understanding how galactose derivatives interact with their environment, particularly with water and protein binding sites. For instance, MD simulations of lauryl galactoside in an aqueous environment have revealed the dominant role of non-bonded van der Waals forces in the hydrophilic region of the molecule. uitm.edu.my In contrast, the long-range electrostatic interactions originating from the hydroxyl groups are critical in the hydrophilic regions. uitm.edu.my These simulations also demonstrate that an increase in the number of surrounding water molecules leads to stronger hydrogen bonding between the galactoside and water. uitm.edu.my

Further illustrating the power of computational analysis, studies on phenyl-β-D-galactopyranoside homodimers have shown that these derivatives tend to form extensive intermolecular hydrogen bond networks. frontiersin.org This is in contrast to their glucose counterparts, which favor more intramolecular interactions. frontiersin.org The binding energy of the galactose derivative dimers was found to be approximately 10% higher than that of the glucose derivatives, underscoring the significant impact of stereochemistry at the C4 position on intermolecular forces. frontiersin.org

Molecular dynamics simulations have also been employed to probe the interactions of galactose derivatives with proteins. In the case of galectin-8N, a protein involved in various pathological processes, MD simulations of a quinoline-derivatized galactoside revealed the formation of structure-stabilizing water-mediated hydrogen bonds between the inhibitor and the protein. rsc.org These computational insights are crucial for the rational design of potent and selective enzyme inhibitors.

The following table summarizes key findings from computational studies on the intermolecular interactions of various D-galactose derivatives.

| Derivative Studied | Computational Method | Key Intermolecular Interactions Investigated | Research Findings |

| Lauryl Galactoside | Molecular Dynamics (MD) | Hydrogen bonding, van der Waals forces | Van der Waals forces dominate in the hydrophilic region, while electrostatic interactions from hydroxyl groups are key in hydrophilic areas. Stronger hydrogen bonding is observed with an increased number of water molecules. uitm.edu.my |

| Phenyl-β-D-galactopyranoside | Quantum Mechanics (QM) | Hydrogen bonding, π-π stacking | Dimers form extensive intermolecular hydrogen bond networks. The binding energy is ~10% higher than the corresponding glucose derivative. frontiersin.org |

| Quinoline-derivatized Galactoside | Molecular Dynamics (MD) | Hydrogen bonding, water-mediated interactions | Water-mediated hydrogen bonds contribute to the stabilization of the inhibitor-protein complex. rsc.org |

| Isopropyl β-D-1-thiogalactopyranoside (IPTG) C-glycoside analogues | Molecular Dynamics (MD) | Hydrogen bonding, hydrophobic interactions | The flexibility of the isopropyl group influences interactions within the binding pocket of the lac repressor. rsc.org |

These computational investigations, while not directly focused on this compound, provide a robust framework for understanding the fundamental intermolecular forces at play in galactose derivatives. The principles of hydrogen bonding, van der Waals interactions, and the influence of solvent and binding pocket environments are transferable and offer a strong basis for predicting the behavior of this compound in similar contexts.

Sustainable Approaches and Resource Utilization in D Galactose Diethyldithioacetal Research

Derivation from Renewable Natural Polysaccharides

D-Galactose, the foundational monosaccharide for the synthesis of D-Galactose diethyldithioacetal, is abundantly present in a variety of renewable natural polysaccharides. nih.gov This makes it an attractive starting material from a green chemistry perspective, moving away from petroleum-based feedstocks. researchgate.net Key polysaccharide sources for D-galactose include:

Galactans: These are polymers of galactose found in the cell walls of various organisms. Red seaweeds are a particularly rich source of galactans, such as carrageenan and agar, which are composed of repeating units of D-galactose and its derivatives. redalyc.org

Pectin (B1162225): A complex heteropolysaccharide found in the primary cell walls of terrestrial plants, pectin is composed of D-galacturonic acid, D-galactose, and L-arabinose residues. mdpi.com It can be readily extracted from agricultural waste products like fruit peels.

Gum Arabic: This natural gum is a complex mixture of glycoproteins and polysaccharides, with a significant portion being composed of D-galactose and L-arabinose units. mdpi.com

Ulvan: A sulfated polysaccharide extracted from the cell walls of green seaweeds of the genus Ulva, ulvan's structure contains rhamnose, xylose, glucuronic acid, and a significant amount of galactose. mdpi.com

Sugar Beet Pulp: A byproduct of the sugar industry, sugar beet pulp contains L-arabinose, which can be utilized in synthetic chemistry. acs.org

The primary method for liberating D-galactose from these polysaccharide chains is acid hydrolysis . This process typically involves treating the polysaccharide with a dilute acid, such as sulfuric acid or hydrochloric acid, at elevated temperatures to cleave the glycosidic bonds. redalyc.orgchemicalbook.com For instance, studies on the hydrolysis of the red seaweed Solieria filiformis have shown that treatment with sulfuric acid can effectively release galactose. redalyc.org The resulting hydrolysate, rich in D-galactose, can then be purified and used as the starting material for the synthesis of this compound.

Table 1: Renewable Polysaccharide Sources of D-Galactose

| Polysaccharide | Natural Source | Key Monosaccharide Units |

| Carrageenan | Red Seaweed | D-galactose, 3,6-anhydro-D-galactose |

| Pectin | Plant Cell Walls (e.g., fruits) | D-galacturonic acid, D-galactose, L-arabinose |

| Gum Arabic | Acacia trees | D-galactose, L-arabinose, rhamnose, glucuronic acid |

| Ulvan | Green Seaweed (Ulva) | Rhamnose, xylose, glucuronic acid, D-galactose |

Development of Environmentally Benign Synthetic Methodologies

Traditional methods for the synthesis of thioacetals often involve the use of harsh reagents and environmentally persistent solvents. In recent years, significant research has been directed towards developing greener alternatives for the synthesis and deprotection of compounds like this compound.

One promising approach involves the use of iodine as a mild and efficient promoter for the formation of thioacetals. Research has demonstrated that iodine can effectively catalyze the cyclization of galactose diethyl dithioacetal in the presence of an alcohol, which can act as both a solvent and a nucleophile. researchgate.net This method offers the advantage of proceeding at room temperature and with high selectivity, reducing the energy consumption and potential for side reactions associated with more forceful methods. researchgate.net

In the context of deprotection, which is the reverse reaction of thioacetal formation, environmentally benign methods are also being explored. A notable development is the use of vanadium pentoxide (V₂O₅) catalyzed oxidation of ammonium (B1175870) bromide by hydrogen peroxide . oup.comresearchgate.net This system allows for the chemoselective cleavage of thioacetals to their corresponding carbonyl compounds under mild conditions. oup.comresearchgate.net The use of hydrogen peroxide as the oxidant is particularly advantageous as its byproduct is water, a truly green solvent. This method avoids the use of toxic heavy metals like mercury, which have been traditionally employed for dethiolization. oup.com

Furthermore, broader principles of green chemistry are being applied to carbohydrate chemistry, which are relevant to the synthesis of this compound. These include:

Biocatalysis: The use of enzymes to carry out chemical transformations offers high selectivity and operates under mild, aqueous conditions. mdpi.com While specific enzymatic synthesis of this compound is not yet widely reported, the potential for developing such a process is significant.

Use of Greener Solvents: Research into replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids, is an active area of investigation in organic synthesis. acs.org

Table 2: Environmentally Benign Reagents in Thioacetal Chemistry

| Reagent/System | Application | Environmental Advantage |

| Iodine (I₂) | Thioacetal formation | Mild reaction conditions, high selectivity |

| V₂O₅ / H₂O₂ / NH₄Br | Thioacetal deprotection | Avoids toxic heavy metals, water as a byproduct |

| Enzymes (Biocatalysis) | Potential for synthesis | High selectivity, mild aqueous conditions |

Q & A

Q. What are the optimal reaction conditions for synthesizing D-galactose diethyldithioacetal, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl groups of D-galactose with diethyl dithioacetal groups. A common protocol uses D-galactose, ethanethiol, and HCl under anhydrous conditions at 0–5°C for 3 hours, followed by neutralization with triethylamine . Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with >98% purity achievable through recrystallization in ethanol .

| Step | Reagents/Conditions | Time/Temperature |

|---|---|---|

| 1. Protection | Ethanethiol, HCl | 3 h, 0–5°C |

| 2. Neutralization | Et3N | RT |

| 3. Purification | Ethanol recrystallization | – |

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for thioacetal protons (δ 2.5–3.0 ppm) and anomeric carbon (δ 45–50 ppm). Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies S–S and C–S bonds (650–750 cm⁻¹) .

Q. What safety protocols are essential when handling D-galactose derivatives in the lab?

- Methodological Answer : While D-galactose itself is non-hazardous (GHS Category 0), its derivatives require precautions:

- Use sealed goggles and nitrile gloves to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., ethanethiol).

- Store at 4°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized to study glycan-protein interactions in aging models?

- Methodological Answer : This derivative serves as a stable precursor for synthesizing glycoconjugates to mimic age-related glycation. In rodent models, chronic D-galactose administration (100–300 mg/kg/day for 6–8 weeks) induces oxidative stress and accelerates aging. Co-administration with antioxidants (e.g., melatonin) reverses AGEs (advanced glycation end products) and restores SOD/GSH levels, providing a platform to study glycan-mediated oxidative damage .

Q. What analytical challenges arise when quantifying monosaccharide derivatives like this compound in complex mixtures?

- Methodological Answer : Co-elution of similar derivatives in HPLC/GC-MS is a key issue. Derivatization with pentafluoropropionic anhydride enhances chromatographic resolution. GC-MS analysis of diethyldithioacetal derivatives requires splitless injection and a DB-5MS column (30 m × 0.25 mm) for baseline separation. Internal standards (e.g., deuterated galactose) improve quantification accuracy .

Q. How can contradictory data on the stability of D-galactose derivatives under varying pH conditions be resolved?

- Methodological Answer : Stability studies show that diethyldithioacetal derivatives degrade at pH < 2 (acid hydrolysis) or pH > 9 (base-catalyzed oxidation). To reconcile discrepancies:

Q. What strategies optimize the synthesis of this compound for large-scale glycobiology studies?

- Methodological Answer : Scaling up requires:

- Replacing HCl with solid acid catalysts (e.g., Amberlyst-15) to reduce corrosion.

- Continuous-flow reactors for better temperature control and yield (>85%).

- Automated crystallization systems to maintain purity .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity outcomes for D-galactose derivatives in aging models?

- Methodological Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.